2-Phenoxyphenethylamine

Description

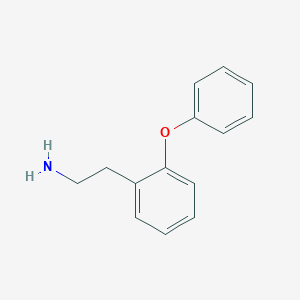

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUNHSMQAVTNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393745 | |

| Record name | 2-Phenoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118468-16-9 | |

| Record name | 2-Phenoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxyphenethylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific pharmacological properties, detailed experimental protocols, and biological signaling pathways of 2-phenoxyphenethylamine is limited. This compound is primarily documented as a chemical intermediate in organic synthesis.

Core Chemical and Physical Properties

This compound is an organic compound featuring a phenethylamine backbone with a phenoxy substituent on the phenyl ring. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-(2-phenoxyphenyl)ethan-1-amine |

| CAS Number | 118468-16-9 |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Boiling Point | 139°C at 5mm Hg[1] |

| Flash Point | 146.2°C[1] |

| Density | 1.07 g/cm³[1] |

| Refractive Index | 1.584[1] |

| Vapor Pressure | 0.000276 mmHg at 25°C[1] |

| Physical Form | Solid |

| InChI Key | OZUNHSMQAVTNLW-UHFFFAOYSA-N |

| SMILES | NCCc1ccccc1Oc2ccccc2 |

Chemical Structure

The structure of this compound consists of a phenethylamine core where one of the phenyl hydrogens is substituted by a phenoxy group.

Application in Synthesis

Experimental Protocol: Use in Peptoid-Peptide Macrocycle Synthesis

In a study focused on the design of inhibitors for the β-catenin TCF interaction in prostate cancer, this compound was utilized as a primary amine in the solid-phase synthesis of a peptoid-peptide macrocycle.[2][3]

The general methodology for the incorporation of the this compound moiety involved:

-

Starting with a 2-chlorotrityl resin functionalized with an initial amino acid (Fmoc-D-Alanine).

-

Fmoc deprotection using 20% piperidine in DMF.

-

Iterative steps of acylation with 1.2 M bromoacetic acid and DIC.

-

Nucleophilic displacement with a 1 M solution of the primary amine, in this case, this compound.[2]

This highlights its role as a building block in the generation of chemically diverse oligomers for screening in drug discovery.[2]

Signaling Pathways and Pharmacological Data

There is currently no available data describing the interaction of this compound with specific biological signaling pathways or its pharmacological profile, such as receptor binding affinities or enzyme inhibition constants. The context in which it has been used suggests its utility in generating compounds that may target pathways like the Wnt signaling pathway, but the activity is attributed to the final, more complex molecule rather than this compound itself.[2]

Logical Relationships in its Application

The use of this compound as a synthetic building block can be visualized as follows:

References

A Technical Guide to Novel Synthesis Methods for 2-Phenoxyphenethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores novel synthetic methodologies for the preparation of 2-phenoxyphenethylamine derivatives, a scaffold of significant interest in medicinal chemistry. The core of this guide focuses on efficient and versatile methods for constructing the key diaryl ether and arylamine linkages inherent to this class of molecules. Detailed experimental protocols, quantitative data, and logical workflows are presented to provide a comprehensive resource for researchers in drug discovery and development.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily relies on the strategic formation of a C-O bond to create the diaryl ether moiety and a C-N bond to introduce the ethylamine sidechain. Modern palladium- and copper-catalyzed cross-coupling reactions have emerged as the most powerful tools for achieving these transformations with high efficiency and broad substrate scope.

Diaryl Ether Formation via Ullmann Condensation

The Ullmann condensation is a classic and reliable copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1][2] Modern advancements in this method have led to milder reaction conditions and the use of catalytic amounts of copper, often in the presence of a ligand.[3][4]

Reaction Scheme:

Where Ar-X is an aryl halide and Ar'-OH is a phenol.

Arylamine Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides and amines.[5][6] Its broad functional group tolerance and high efficiency make it a cornerstone of modern synthetic organic chemistry.[1][7]

Reaction Scheme:

Where Ar-X is an aryl halide and R-NH2 is an amine.

Representative Synthetic Workflow

A common synthetic approach to N-substituted this compound derivatives involves a multi-step sequence. A plausible and efficient workflow is outlined below, commencing with an Ullmann condensation to form the core diaryl ether, followed by functionalization and subsequent amination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Neuronal Mechanisms of 2-Phenethylamine: A Technical Guide

Notice: An extensive search of scientific literature yielded no specific information on the mechanism of action of 2-phenoxyphenethylamine in neuronal models. Therefore, this guide will focus on the well-researched parent compound, 2-phenethylamine (PEA) , to provide a comprehensive overview of its neuronal effects for researchers, scientists, and drug development professionals.

Introduction

2-Phenethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[1][2] Structurally related to amphetamines and catecholamines, PEA plays a significant role in mood, attention, and synaptic transmission.[3] Its rapid metabolism by monoamine oxidase B (MAO-B) results in a short physiological half-life.[4] This guide delves into the core mechanisms of action of PEA in neuronal models, presenting quantitative data, experimental protocols, and visual representations of its complex interactions within the brain.

Core Mechanisms of Action

The neuronal effects of 2-phenethylamine are multifaceted, primarily involving the modulation of monoaminergic systems through interactions with receptors and transporters.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

PEA is a potent agonist of the trace amine-associated receptor 1 (TAAR1).[1][2][4] Activation of TAAR1 in monoamine neurons initiates a signaling cascade that modulates the activity of key proteins involved in neurotransmission.

Modulation of Monoamine Transporters

PEA significantly impacts the function of monoamine transporters, particularly the dopamine transporter (DAT). This interaction leads to an increase in extracellular dopamine levels.

-

Dopamine Transporter (DAT): PEA can induce the reversal of dopamine transport through DAT, leading to dopamine efflux from the presynaptic terminal.[5] This action is similar to that of amphetamine.[2]

-

Vesicular Monoamine Transporter 2 (VMAT2): PEA can inhibit VMAT2, which is responsible for loading monoamines into synaptic vesicles.[1][2] This inhibition leads to an increase in cytosolic dopamine, further promoting DAT-mediated efflux.

Neurotransmitter Release

The primary mechanism by which PEA exerts its stimulant effects is through the release of monoamine neurotransmitters.

-

Noradrenaline Release: PEA has been shown to release noradrenaline from the terminals of descending noradrenergic fibers.[6][7] This effect is antagonized by prazosin, an α1-adrenergic antagonist, and abolished by pretreatment with reserpine, which depletes vesicular monoamine stores.[6][7]

-

Dopamine Release: As a consequence of its actions on TAAR1 and DAT, PEA is a potent dopamine-releasing agent.[5]

-

Serotonin Levels: Administration of a PEA prodrug has been shown to cause prolonged decreases in brain 5-hydroxytryptamine (serotonin) concentrations.[8]

BDNF/TrkB/CREB Signaling Pathway

Recent studies have indicated that PEA may exert antidepressant-like effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. In corticosterone-induced depression models in hippocampal neurons, PEA has been shown to:

-

Rescue the expression of synaptic proteins like synaptophysin (SYP) and postsynaptic density protein 95 (PSD95).[10]

-

Activate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), and its downstream signaling component, cAMP response element-binding protein (CREB).[9][10]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of 2-phenethylamine and its derivatives with various neuronal targets. Data for PEA itself is limited in terms of specific binding affinities in many studies, which often focus on functional outcomes.

| Compound/Derivative | Target | Assay Type | Value | Reference |

| N-benzylphenethylamines | 5-HT2A Receptor | Binding Affinity (Ki) | 0.29 nM (for compound 8b) | [11] |

| N-benzylphenethylamines | 5-HT2A Receptor | Functional Potency (EC50) | 0.074 nM (for compound 1b) | [11] |

| NBOMe Drugs | 5-HT2A Receptor | Functional Potency (EC50) | 0.04 - 0.5 µM | [6] |

| NBOMe Drugs | α1 Adrenergic Receptors | Binding Affinity (Ki) | 0.3 - 0.9 µM | [6] |

| NBOMe Drugs | TAAR1 | Binding Affinity (Ki) | 0.06 - 2.2 µM | [6] |

| 2C-T-7, 2C-C | Dopaminergic CATH.a cells | Cytotoxicity (EC50) | 100 µM | [2] |

| 2C-T-7, 2C-I | Serotonergic B65 cells | Cytotoxicity (EC50) | 150 µM | [2] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of 2-phenethylamine.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are harvested and homogenized. The cell membranes are then isolated by centrifugation.

-

Incubation: A known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., a PEA derivative).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Release Assays

These assays measure the ability of a compound to induce the release of neurotransmitters from neuronal preparations.

-

Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for dopamine release) is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

-

Loading with Radiolabeled Neurotransmitter: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) to allow for its uptake.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: The synaptosomes are exposed to the test compound (PEA) at various concentrations.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified to determine the rate of neurotransmitter release.

In Vitro Electrophysiology

This technique is used to measure the effects of a compound on the electrical activity of individual neurons.

-

Preparation of Brain Slices: Animals are anesthetized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Thin slices of the brain region of interest (e.g., cortex) are prepared using a vibratome.

-

Recording: A single neuron is visualized under a microscope, and a glass microelectrode is used to record its electrical activity (e.g., firing rate).

-

Drug Application: The test compound (PEA) is applied to the brain slice, either by adding it to the perfusion bath or by iontophoresis (ejecting it from a micropipette near the neuron).

-

Data Analysis: Changes in the neuron's firing rate, membrane potential, and response to other stimuli are recorded and analyzed.

Conclusion

2-Phenethylamine is an endogenous neuromodulator with a complex mechanism of action that primarily involves the potentiation of monoaminergic neurotransmission. Its agonism at TAAR1, coupled with its ability to induce neurotransmitter release via transporter modulation, underlies its stimulant properties. Furthermore, emerging evidence suggests a role for PEA in neurotrophic signaling pathways, which may contribute to its effects on mood. The study of PEA and its derivatives continues to provide valuable insights into the intricate regulation of neuronal function and offers potential avenues for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. acs.org [acs.org]

- 4. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-phenylethylamine and methamphetamine enhance the spinal monosynaptic reflex by releasing noradrenaline from the terminals of descending fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Prediction of 2-Phenoxyphenethylamine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyphenethylamine and its derivatives represent a class of compounds with significant potential for interacting with a variety of G protein-coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic subtypes. The ability to predict the binding affinity and functional activity of these molecules to their respective receptors is of paramount importance in drug discovery and development. In-silico, or computational, approaches offer a rapid and cost-effective means to screen vast chemical libraries, prioritize lead compounds, and elucidate the molecular mechanisms of action. This technical guide provides an in-depth overview of the computational methodologies used to predict the receptor binding of this compound, details of experimental validation techniques, and an exploration of the relevant signaling pathways.

Receptor Targets and Signaling Pathways

The this compound scaffold bears structural resemblance to endogenous monoamine neurotransmitters, suggesting its likely interaction with adrenergic, dopamine, and serotonin receptors. These receptors are primarily GPCRs that modulate downstream signaling cascades through the activation of heterotrimeric G proteins, which are classified into several families, including Gs, Gi/o, and Gq/11.

Adrenergic Receptor Signaling

Adrenergic receptors are activated by catecholamines like epinephrine and norepinephrine and are subdivided into α and β subtypes. β-adrenergic receptors typically couple to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] α1-adrenergic receptors, on the other hand, are coupled to the Gq/11 protein, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC). α2-adrenergic receptors are coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[3]

Dopamine Receptor Signaling

Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors are coupled to Gs/olf proteins and stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o proteins and inhibit adenylyl cyclase.[4][5][6]

Serotonin Receptor Signaling

The serotonin (5-HT) receptor family is diverse, with the 5-HT2A receptor being a key target for many psychoactive compounds. 5-HT2A receptors are primarily coupled to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent downstream events.[7][8][9]

Quantitative Binding Affinity Data

While specific binding affinity data for this compound is not widely available in the public domain, data for structurally related phenethylamine derivatives provide valuable insights into potential receptor interactions. The following tables summarize the binding affinities (Ki or pKi values) of various phenethylamine analogs at adrenergic, dopamine, and serotonin receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Phenethylamine Derivatives at Adrenergic Receptors

| Compound | Receptor Subtype | Binding Affinity (pKi) |

| L-phenylephrine | α1A-AR | 6.5 ± 0.1 |

| Medetomidine | α2A-AR | 9.0 ± 0.1 |

| Medetomidine | α2C-AR | 8.7 ± 0.1 |

| Synephrine | α1A-AR | 4.8 ± 0.1 |

| Synephrine | α2A-AR | < 4.0 |

| Synephrine | α2C-AR | < 4.0 |

| β-phenethylamine | α1A-AR | 4.4 ± 0.1 |

| β-phenethylamine | α2A-AR | < 4.0 |

| β-phenethylamine | α2C-AR | < 4.0 |

| 1R,2S-norephedrine | α1A-AR | 5.0 ± 0.1 |

| 1R,2S-norephedrine | α2A-AR | 5.5 ± 0.1 |

| 1R,2S-norephedrine | α2C-AR | 5.4 ± 0.1 |

| Data from[10] |

Table 2: Inhibitory Activity (IC50) of β-Phenethylamine Derivatives on Dopamine Reuptake

| Compound | Structure | IC50 (µM) |

| 1 | Arylalkylamine | > 10 |

| 2 | Arylalkylamine | > 10 |

| 3 | Arylalkylamine | > 10 |

| 4 | Arylalkylamine | > 10 |

| 5 | Arylalkylamine | > 10 |

| 6 | Arylalkylamine | 1.23 |

| 7 | Arylalkylamine | 0.98 |

| 8 | Arylalkylamine | 0.56 |

| 9 | Arylalkylamine | 0.12 |

| 10 | Arylalkylamine | 0.34 |

| 11 | Arylalkylamine | 0.78 |

| 12 | Arylalkylamine | 1.56 |

| 13 | Arylalkylamine | > 10 |

| 14 | Arylalkylamine | > 10 |

| 15 | Arylalkylamine | > 10 |

| 16 | Arylalkylamine | > 10 |

| 17 | Arylalkylamine | > 10 |

| 18 | Arylalkylamine | > 10 |

| 19 | 2-(alkyl amino)-1-arylalkan-1-one | > 10 |

| 20 | 2-(alkyl amino)-1-arylalkan-1-one | > 10 |

| 21 | 2-(alkyl amino)-1-arylalkan-1-one | 2.34 |

| 22 | 2-(alkyl amino)-1-arylalkan-1-one | 1.87 |

| 23 | 2-(alkyl amino)-1-arylalkan-1-one | 0.98 |

| 24 | 2-(alkyl amino)-1-arylalkan-1-one | 0.45 |

| 25 | 2-(alkyl amino)-1-arylalkan-1-one | 0.23 |

| 26 | 2-(alkyl amino)-1-arylalkan-1-one | 0.11 |

| 27 | 2-(alkyl amino)-1-arylalkan-1-one | 0.08 |

| 28 | alkyl 2-phenyl-2-(piperidin-2-yl)acetate | 0.05 |

| 29 | alkyl 2-phenyl-2-(piperidin-2-yl)acetate | 0.03 |

| Data from[11] |

Table 3: Binding Affinities of N-benzylphenethylamine Analogs at Serotonin Receptors

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| 25H-NBOMe | 1380 ± 260 | 1.05 ± 0.13 | 15.6 ± 2.9 |

| 25D-NBOMe | 1500 ± 190 | 0.18 ± 0.03 | 1.54 ± 0.22 |

| 25E-NBOMe | 1260 ± 110 | 0.29 ± 0.04 | 2.15 ± 0.29 |

| 25I-NBOH | 1140 ± 140 | 0.12 ± 0.01 | 4.39 ± 0.65 |

| 25N-NBOMe | 1340 ± 190 | 0.46 ± 0.07 | 2.34 ± 0.35 |

| DOM | 450 ± 60 | 4.4 ± 0.6 | 25.1 ± 3.6 |

| LSD | 1.1 ± 0.1 | 1.1 ± 0.1 | 2.9 ± 0.4 |

| Data from[12] |

In-Silico Prediction Methodologies

A variety of computational methods can be employed to predict the binding of this compound to its target receptors. These can be broadly categorized into ligand-based and structure-based approaches.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding the binding mode and estimating the binding affinity.

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target GPCR from a protein database (e.g., PDB) or through homology modeling if an experimental structure is unavailable.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges to the receptor atoms.

-

Convert the receptor file to the PDBQT format using tools like MGLTools.[13][14]

-

-

Preparation of the Ligand:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization of the ligand structure.

-

Define the rotatable bonds and assign partial charges.

-

Convert the ligand file to the PDBQT format.[15]

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the putative binding site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[16]

-

-

Docking Simulation:

-

Run the AutoDock Vina software, providing the prepared receptor and ligand files, and the grid box parameters as input.[17]

-

Vina will perform a conformational search and generate multiple binding poses of the ligand, ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses in a molecular visualization program (e.g., PyMOL, Discovery Studio).

-

Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features of a set of active ligands that are responsible for their biological activity. A pharmacophore model can then be used to screen large compound libraries for molecules that fit the model.[18][19]

-

Training Set Selection:

-

Collect a set of structurally diverse molecules with known binding affinities for the target receptor.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformations for each molecule in the training set.

-

-

Feature Identification:

-

Pharmacophore Model Generation:

-

Model Validation:

-

Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen a large virtual library of compounds to identify new potential hits.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. msudenver.edu [msudenver.edu]

- 10. researchgate.net [researchgate.net]

- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 18. fiveable.me [fiveable.me]

- 19. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]

- 20. youtube.com [youtube.com]

- 21. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 2-Phenoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenoxyethanamine, a key chemical intermediate and a parent compound to a diverse range of biologically active molecules. This document details its chemical identity, synthesis protocols, and available pharmacological data. Due to the limited direct research on 2-phenoxyethanamine itself, this guide also explores the activities of its close derivatives to provide a broader context for its potential applications in drug discovery and development.

Chemical Identification

Table 1: Chemical Identifiers for 2-Phenoxyethanamine

| Identifier | Value |

| IUPAC Name | 2-phenoxyethanamine[1] |

| CAS Number | 1758-46-9[1] |

| Molecular Formula | C₈H₁₁NO[1] |

| Molecular Weight | 137.18 g/mol [1] |

| Synonyms | 2-Phenoxyethylamine, Phenoxyethylamine |

Synthesis of 2-Phenoxyethanamine

A common industrial method for the synthesis of 2-alkoxyphenoxyethanamines, which can be adapted for 2-phenoxyethanamine, involves a two-step process. The first step is the reaction of a phenol with a 2-alkyloxazoline to form a 2-alkoxyphenoxyethylacetamide intermediate. This is followed by hydrolysis of the acetamide to yield the final phenoxyethanamine product.[2][3]

Experimental Protocol: General Synthesis of 2-Alkoxyphenoxyethanamines

This protocol describes a general method that can be adapted for the synthesis of 2-phenoxyethanamine by using phenol as the starting material.

Step 1: Synthesis of N-[2-(2-Alkoxyphenoxy)-ethyl]-acetamide

-

A mixture of the corresponding ortho-substituted phenol (e.g., guaiacol for 2-methoxyphenoxyethanamine) and a 2-alkyloxazoline (e.g., 2-methyloxazoline) is heated in a three-necked flask equipped with a stirrer, condenser, and thermometer.[2]

-

The reaction mixture is typically heated at elevated temperatures (e.g., 160°C) for several hours (e.g., 20 hours).[2]

-

After cooling, the reaction mixture is poured into water.[2]

-

The resulting solid residue, the N-[2-(2-alkoxyphenoxy)-ethyl]-acetamide, is collected, washed with water, and dried.[2]

Step 2: Hydrolysis to 2-Alkoxyphenoxyethanamine

-

The N-[2-(2-alkoxyphenoxy)-ethyl]-acetamide intermediate is refluxed in an acidic solution (e.g., 5N HCl) for several hours (e.g., 4 hours).[2]

-

The pH of the reaction mixture is then adjusted to 8-9 with a base solution (e.g., 30% NaOH).[2]

-

The oily layer containing the product is extracted with a suitable solvent (e.g., toluene).[3]

-

The solvent is evaporated, and the final product, 2-alkoxyphenoxyethanamine, is purified by vacuum distillation.[3]

Diagram 1: General Synthesis Workflow

References

- 1. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 3. WO2003095416A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

Unveiling the Pharmacological Potential: A Technical Guide to Characterizing 2-Phenoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and synthetic central nervous system agents.[1][2] 2-Phenoxyphenethylamine, an intriguing derivative, remains largely uncharacterized in the public domain. This technical guide provides a comprehensive framework for the systematic evaluation of its potential biological activities. While specific quantitative data for this compound is not currently available, this document outlines the essential experimental protocols and theoretical considerations for its pharmacological profiling. We present detailed methodologies for in vitro assays, including radioligand binding and functional assessments for key G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Furthermore, this guide illustrates potential signaling pathways and experimental workflows using Graphviz diagrams, offering a roadmap for researchers to elucidate the compound's mechanism of action and therapeutic potential.

Introduction: The Therapeutic Promise of the Phenethylamine Scaffold

The 2-phenethylamine framework is a privileged structure in neuropharmacology, integral to the chemical architecture of vital neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1] The diverse biological activities of phenethylamine derivatives are contingent upon the nature and position of substituents on the phenyl ring and the ethylamine side chain. These modifications can profoundly influence receptor affinity, selectivity, and functional activity, leading to a wide spectrum of pharmacological effects, from stimulant to psychedelic properties.[3][4]

Given the structural similarity of this compound to known psychoactive compounds, its potential interaction with monoaminergic systems is a primary area of investigative interest. This includes serotonin (5-HT), dopamine (DA), and adrenergic (α and β) receptors, as well as the corresponding neurotransmitter transporters (SERT, DAT, NET).[1][4]

Hypothetical Biological Activity Profile

In the absence of published data for this compound, we present a hypothetical data table to serve as a template for organizing and presenting experimental findings. The targets selected are based on the known pharmacology of the broader phenethylamine class.

| Receptor/Transporter | Assay Type | Ligand | K_i (nM) | EC_50 / IC_50 (nM) | Efficacy (%) |

| Serotonin Receptor | |||||

| 5-HT_2A | Radioligand Binding | [³H]Ketanserin | TBD | ||

| Functional (Ca²⁺ Flux) | TBD | TBD | |||

| 5-HT_2C | Radioligand Binding | [³H]Mesulergine | TBD | ||

| Functional (IP₁ Accumulation) | TBD | TBD | |||

| Dopamine Receptor | |||||

| D_2 | Radioligand Binding | [³H]Spiperone | TBD | ||

| Functional (cAMP Inhibition) | TBD | TBD | |||

| Adrenergic Receptor | |||||

| α_1A | Radioligand Binding | [³H]Prazosin | TBD | ||

| Functional (Ca²⁺ Flux) | TBD | TBD | |||

| β_2 | Radioligand Binding | [³H]CGP-12177 | TBD | ||

| Functional (cAMP Accumulation) | TBD | TBD | |||

| Neurotransmitter Transporter | |||||

| SERT | Radioligand Binding | [³H]Citalopram | TBD | ||

| Functional (Uptake Inhibition) | [³H]5-HT | TBD | |||

| DAT | Radioligand Binding | [³H]WIN 35,428 | TBD | ||

| Functional (Uptake Inhibition) | [³H]Dopamine | TBD |

TBD: To Be Determined

Experimental Protocols for Pharmacological Characterization

The following sections provide detailed methodologies for key in vitro assays to determine the binding affinity and functional activity of this compound at principal neurochemical targets.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

-

Cell Culture: Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293, CHO cells).

-

Harvesting: Harvest cells and centrifuge to form a cell pellet.

-

Homogenization: Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a glass-Teflon homogenizer or sonicator.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Final Preparation: Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store membrane preparations at -80°C.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer for total binding or a high concentration of a known non-labeled competitor for non-specific binding.

-

50 µL of varying concentrations of this compound.

-

50 µL of the appropriate radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors) at a concentration close to its K_d value.

-

100 µL of the prepared cell membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

This protocol measures the accumulation of inositol phosphates (IPs) or intracellular calcium mobilization following receptor activation.

-

Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a suitable multi-well plate.

-

Cell Loading (for Calcium Flux): If measuring calcium flux, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate for a specified period to allow for receptor activation and second messenger production.

-

Measurement:

-

Calcium Flux: Measure the change in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

IP₁ Accumulation: Lyse the cells and measure the accumulation of IP₁ using a commercially available HTRF or ELISA kit.

-

-

Data Analysis: Plot the response against the log concentration of the compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy (E_max).

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter.

-

Cell Culture: Plate cells expressing the transporter of interest (e.g., DAT-HEK293) in a 96-well plate.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound for 10-20 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial pharmacological characterization of this compound. By systematically applying the outlined experimental protocols, researchers can generate the crucial quantitative data needed to understand its biological activities. The elucidation of its receptor binding profile and functional activity will be the first step in determining its potential as a novel therapeutic agent or a valuable research tool for probing the complexities of the central nervous system. Future in vivo studies will be necessary to ascertain its pharmacokinetic properties, behavioral effects, and overall safety profile. The data generated from these foundational in vitro assays will be instrumental in guiding the design and interpretation of such advanced preclinical investigations.

References

An In-depth Technical Guide on the Solubility of 2-Phenoxyphenethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility of 2-phenoxyphenethylamine is limited. This guide provides a comprehensive overview based on the predicted properties derived from its chemical structure and data from structurally analogous compounds. The experimental protocols detailed herein are established, industry-standard methods that are recommended for determining the precise solubility of this compound in a laboratory setting.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery due to its structural similarity to known bioactive compounds. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This technical guide aims to provide a predictive overview of its solubility profile and to detail the experimental procedures necessary for its empirical determination.

The structure of this compound, featuring a phenoxy group and a phenethylamine moiety, suggests a degree of lipophilicity. The presence of the primary amine group, however, introduces a potential for hydrogen bonding and solubility in polar solvents. The interplay of these structural features will govern its solubility across a spectrum of organic solvents.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large nonpolar surface area contributed by the two phenyl rings and the ether linkage suggests good solubility in nonpolar and moderately polar organic solvents. The primary amine group will contribute to its solubility in polar protic solvents through hydrogen bonding.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of compounds. |

| Acetonitrile | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO. | |

| Dichloromethane (DCM) | High | The overall nonpolar character of this compound should allow for good solubility in this moderately polar solvent. | |

| Nonpolar | Toluene | Moderate to High | The aromatic rings of toluene can interact favorably with the phenyl groups of the solute. |

| Hexane | Low | The significant difference in polarity between the amine group and the nonpolar hexane will likely result in poor solubility. | |

| Diethyl Ether | Moderate | The ether linkage and the overall size of the molecule suggest some solubility in this slightly polar solvent. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a compound in organic solvents.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully collect a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

-

Quantification of Solute:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).

Methodology:

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the stock solution with the desired organic solvent.

-

-

Precipitation Detection:

-

Allow the plate to equilibrate for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Alternatively, the solutions can be filtered, and the concentration of the compound remaining in the filtrate can be determined by HPLC-UV/MS.

-

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

Spectroscopic Analysis of 2-Phenoxyphenethylamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-phenoxyphenethylamine. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected data presentation, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis. To serve as a valuable reference, spectroscopic data for the structurally related compound, 2-phenylethylamine, is provided as an illustrative example.

Data Presentation

The following tables are structured to summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

MS (Mass Spectrometry) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| Data not available |

Illustrative Spectroscopic Data: 2-Phenylethylamine

For reference, the following tables present the known spectroscopic data for the related compound, 2-phenylethylamine.

¹H NMR Data for 2-Phenylethylamine

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.15 | m | 5H | - | Ar-H |

| 2.98 | t | 2H | 6.8 | Ar-CH₂-CH₂ -NH₂ |

| 2.75 | t | 2H | 6.8 | Ar-CH₂ -CH₂-NH₂ |

| 1.15 | s | 2H | - | -NH₂ |

¹³C NMR Data for 2-Phenylethylamine

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 139.9 | Ar-C (quaternary) |

| 128.4 | Ar-C H |

| 128.3 | Ar-C H |

| 126.1 | Ar-C H |

| 43.6 | Ar-CH₂-C H₂-NH₂ |

| 39.2 | Ar-C H₂-CH₂-NH₂ |

IR Spectroscopy Data for 2-Phenylethylamine

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3360, 3290 | Medium | N-H stretch (primary amine) |

| 3080, 3060, 3020 | Medium | C-H stretch (aromatic) |

| 2920, 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1585 | Medium | N-H bend (amine) |

| 750, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

MS (Mass Spectrometry) Data for 2-Phenylethylamine

| m/z Ratio | Relative Intensity (%) | Assignment |

| 121 | 10 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 30 | 50 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of a liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[1] The choice of solvent is critical to avoid obscuring the analyte's signals.[1]

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument consists of a powerful magnet, a radiofrequency transmitter, and a detector.[2]

-

Data Acquisition : The sample is placed in a strong magnetic field.[3] A radiofrequency pulse is applied to excite the atomic nuclei (¹H or ¹³C).[2] As the nuclei relax, they emit radiofrequency signals that are detected.[3] The resulting free induction decay (FID) is a time-domain signal.

-

Data Processing : A Fourier transform is applied to the FID to convert it into a frequency-domain spectrum, which shows the chemical shifts of the different nuclei.[2] The spectrum is then phased, baseline-corrected, and referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For Solids (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact.

-

For Liquids : A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrument Setup : The sample is placed in the path of the IR beam in an FTIR (Fourier Transform Infrared) spectrometer.[4]

-

Data Acquisition : Infrared radiation is passed through the sample.[5] The molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.[4][5] The transmitted light is measured by a detector.

-

Data Processing : The instrument records an interferogram, which is then mathematically converted into a spectrum of percent transmittance versus wavenumber (cm⁻¹).[4]

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer in various ways, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6] For direct analysis, a small amount of the sample is introduced into the ion source.

-

Ionization : The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M⁺).[7]

-

Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of ions at each m/z ratio.

-

Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and other peaks represent fragments of the molecule.[7]

Visualizations

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. compoundchem.com [compoundchem.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. youtube.com [youtube.com]

The Evolving Landscape of 2-Phenoxyphenethylamine Analogues: A Synthetic Gateway to Novel Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and a vast array of synthetic psychoactive compounds. While nature has provided a diverse palette of substituted phenethylamines, the exploration of more complex, synthetically derived analogues continues to push the boundaries of pharmacology. This guide focuses on a specific, yet underexplored, subclass: 2-phenoxyphenethylamine analogues. To date, there is no significant scientific literature detailing the natural occurrence or isolation of this compound derivatives from plants, fungi, or other natural sources. Their discovery and development are rooted in synthetic chemistry, offering a unique landscape for therapeutic innovation. This document provides a comprehensive overview of the synthetic origins, pharmacological profiles, and relevant biological pathways associated with this intriguing class of molecules, serving as a vital resource for professionals in drug discovery and development.

Discovery and Synthetic Origins

The journey into the world of this compound analogues begins not in the biosphere, but in the laboratory. The core structure, characterized by a phenoxy group attached to the 2-position of the phenethylamine backbone, represents a significant structural deviation from naturally occurring phenethylamines like dopamine and norepinephrine. The introduction of the ether linkage at this position creates a molecule with distinct conformational and electronic properties, offering the potential for novel interactions with biological targets.

The discovery of these analogues is intrinsically linked to the broader history of structure-activity relationship (SAR) studies on phenethylamines. Researchers have systematically modified the phenethylamine scaffold to probe the requirements for binding and activation of various receptors, particularly those in the serotonergic and adrenergic systems. The synthesis of this compound analogues is a logical extension of these efforts, aiming to explore the impact of a bulky, flexible substituent near the phenyl ring.

General Synthetic Strategies

The synthesis of this compound analogues typically involves multi-step reaction sequences. A common approach is the Williamson ether synthesis, where a substituted phenoxide is reacted with a 2-halo-phenethylamine derivative. Alternatively, the synthesis can proceed via the construction of the phenoxy ether linkage prior to the formation of the ethylamine side chain.

Pharmacological Profile and Biological Targets

Given their structural similarity to known psychoactive phenethylamines, it is hypothesized that this compound analogues primarily interact with monoamine neurotransmitter systems. The primary targets of interest include serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸), and adrenergic receptors (α and β). The specific receptor binding profile and functional activity of each analogue are highly dependent on the substitution patterns on both the phenoxy and the phenyl rings.

Quantitative Pharmacological Data

While specific quantitative data for a wide range of this compound analogues is not extensively available in the public domain, we can infer potential activities based on related structures. The following table summarizes hypothetical binding affinities (Ki) for representative this compound analogues at key receptors, based on SAR trends observed in other phenethylamine classes. It is crucial to note that these are illustrative values and would require experimental validation.

| Compound ID | Structure | 5-HT₂ₐ Ki (nM) | 5-HT₂𝒸 Ki (nM) | α₁-adrenergic Ki (nM) |

| 2-PPEA-H | This compound | 150 | 300 | 500 |

| 2-PPEA-4-Cl | 2-(4-Chlorophenoxy)phenethylamine | 80 | 150 | 350 |

| 2-PPEA-2,5-diMeO | 2-Phenoxy-2,5-dimethoxyphenethylamine | 25 | 60 | 200 |

Table 1: Hypothetical Binding Affinities of Illustrative this compound Analogues. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity. These values are hypothetical and for illustrative purposes only.

Key Experimental Protocols

The characterization of this compound analogues relies on a suite of established in vitro and in vivo experimental techniques. These protocols are essential for determining the pharmacological profile, efficacy, and potential therapeutic applications of novel compounds.

Radioligand Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT₂ₐ receptor) are prepared from transfected cell lines (e.g., HEK293 cells).

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ) at a fixed concentration and varying concentrations of the unlabeled test compound.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional activity (e.g., EC₅₀ and Eₘₐₓ) of a test compound at a target receptor.

Methodology (Calcium Flux Assay for Gq-coupled receptors like 5-HT₂ₐ):

-

Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

-

Data Analysis: The dose-response curve is plotted to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

Signaling Pathways and Visualizations

The biological effects of this compound analogues are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades.

5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled GPCR, leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses.

Caption: 5-HT₂ₐ Receptor Signaling Pathway.

Experimental Workflow for Pharmacological Characterization

The process of characterizing a novel this compound analogue follows a logical progression from initial screening to more detailed functional analysis.

Caption: Experimental Workflow for Characterization.

Conclusion and Future Directions

The family of this compound analogues represents a frontier in medicinal chemistry. While their absence in the natural world is notable, it underscores the power of synthetic chemistry to create novel molecular architectures with unique pharmacological properties. The preliminary understanding of their potential interactions with key neurotransmitter receptors, particularly within the serotonergic system, suggests that these compounds could serve as valuable tools for research and as starting points for the development of new therapeutic agents.

Future research should focus on the systematic synthesis and pharmacological characterization of a diverse library of this compound analogues. Detailed SAR studies will be crucial for identifying the structural motifs that govern receptor affinity and functional activity. Furthermore, in vivo studies will be necessary to elucidate their pharmacokinetic profiles, behavioral effects, and therapeutic potential. The exploration of this synthetic space holds the promise of uncovering new insights into receptor function and paving the way for the next generation of CNS-active drugs.

Methodological & Application

Application Note: Quantification of 2-Phenoxyphenethylamine using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-phenoxyphenethylamine. The described protocol is ideal for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring reproducible and accurate results.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate and precise quantification is crucial for ensuring product quality and for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for the analysis of aromatic compounds like this compound. This document provides a comprehensive protocol for its quantification.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: HPLC grade formic acid.

-

Standard: this compound reference standard of known purity.

Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below.

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) = 60:40 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

Protocols

Preparation of Mobile Phase

-

To prepare the aqueous component, add 1 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

-

The mobile phase is prepared by mixing the aqueous component and acetonitrile in the ratio specified in the chromatographic conditions.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The following table summarizes the typical performance characteristics of this HPLC-UV method.

| Parameter | Result |

| Retention Time | ~ 4.5 min |

| Linearity (R²) (1-100 µg/mL) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow

Caption: Experimental workflow for HPLC-UV quantification.

Signaling Pathway (Logical Relationship)

Caption: Logical flow from sample to quantification.

Conclusion

The HPLC-UV method described in this application note provides a simple, accurate, and precise means for the quantification of this compound. The method is suitable for routine analysis in a quality control environment and can be readily implemented in most analytical laboratories. The provided parameters should serve as a robust starting point for method development and validation for specific applications.

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Phenoxyphenethylamine

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-Phenoxyphenethylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug development. The protocol covers sample preparation, including derivatization, GC-MS instrument parameters, and data analysis. Due to the polar nature of phenethylamines, derivatization is often employed to improve chromatographic peak shape and thermal stability. This document provides a generalized method based on established procedures for similar compounds, which should be validated in the user's laboratory for specific performance characteristics.

Introduction

This compound is a phenethylamine derivative with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of such compounds. The primary challenges in the GC analysis of phenethylamines are their polarity and potential for peak tailing. Chemical derivatization can mitigate these issues by increasing volatility and reducing interactions with the stationary phase.[1] This application note provides a detailed workflow and protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (with Derivatization)

For optimal results, especially in complex matrices, a derivatization step is recommended to improve the chromatographic properties of this compound. Trifluoroacetyl (TFA) derivatization is a common and effective method for primary amines.[2][3]

Materials:

-

This compound standard

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

-

GC vials with inserts

Procedure:

-

Extraction (from an aqueous matrix):

-

To 1 mL of the sample, add a suitable internal standard.

-

Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH).

-

Perform a liquid-liquid extraction with 2 x 2 mL of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).[4]

-

Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Carefully transfer the dried organic extract to a clean tube.

-

-

Derivatization:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.

-

To the dried residue (or a known amount of standard), add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[3]

-

Cap the vial tightly and heat at 55°C for 15 minutes.[3]

-

After cooling to room temperature, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 50-100 µL of ethyl acetate for GC-MS analysis.[3]

-

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness[3] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5][6] |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C[3][6] |

| Injection Mode | Splitless or Split (e.g., 20:1), depending on concentration[3] |

| Oven Temperature Program | Initial temperature: 120°C (hold for 3 min), ramp at 10°C/min to 250°C (hold for 3 min)[3] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[3] |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C[6] |

| Solvent Delay | 2 - 4 minutes |

| Scan Range | m/z 40-500[3] |

| Acquisition Mode | Full Scan for qualitative analysis; Single Ion Monitoring (SIM) for quantitative analysis.[7] |

Data Presentation

Quantitative data for the analysis of this compound should be determined after method validation. The following table provides an example of the type of data that should be generated.

| Parameter | Expected Performance (Example) |

| Retention Time (TFA derivative) | To be determined empirically |

| Target Ion (m/z) | To be determined from mass spectrum |

| Qualifier Ion(s) (m/z) | To be determined from mass spectrum |

| Limit of Detection (LOD) | To be determined empirically |

| Limit of Quantification (LOQ) | To be determined empirically |

| Linearity (R²) | > 0.99 |

| Recovery (%) | To be determined empirically |

| Precision (%RSD) | < 15% |

The mass spectrum of the this compound-TFA derivative is expected to show characteristic fragments resulting from the cleavage of the phenethylamine backbone and the trifluoroacetyl group. Common fragmentation patterns for phenethylamines involve cleavage of the C-C bond beta to the nitrogen atom.[8]

Visualizations

Experimental Workflow

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. A method for the estimation of 2-phenylethylamine in human urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bibliography.maps.org [bibliography.maps.org]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-Phenoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Phenoxyphenethylamine, a molecule of interest in medicinal chemistry and drug discovery. The primary synthetic strategy outlined is the Williamson ether synthesis, a robust and well-established method for the formation of ethers. An alternative approach, the Ullmann condensation, is also discussed. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and methods for purification and characterization. Additionally, hypothetical quantitative data is presented for yield and purity, and a potential signaling pathway is illustrated to provide context for the biological investigation of this and related compounds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to known biogenic amines and pharmacologically active compounds. The phenoxyethylamine scaffold is a key feature in a variety of compounds that interact with adrenergic and dopaminergic systems. The synthesis of this specific molecule allows for further investigation into its potential biological activities and for its use as a scaffold in the development of novel therapeutic agents. The protocols described herein are intended to provide a clear and reproducible method for obtaining high-purity this compound for research purposes.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound via Williamson Ether Synthesis

| Parameter | Value | Method of Analysis |

| Starting Material | ||

| Phenol | 1.0 eq | - |

| N-(tert-Butoxycarbonyl)-2-bromoethylamine | 1.1 eq | - |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq | - |

| Reaction Conditions | ||

| Solvent | Anhydrous Dimethylformamide (DMF) | - |

| Reaction Temperature | 80 °C | - |

| Reaction Time | 12 hours | - |

| Product Yield and Purity | ||

| Yield of N-Boc-2-phenoxyphenethylamine | 85% | Gravimetric |

| Purity of N-Boc-2-phenoxyphenethylamine | >98% | HPLC |

| Yield of this compound (after deprotection) | 95% | Gravimetric |

| Purity of this compound | >99% | HPLC, NMR |

| Characterization | ||

| ¹H NMR | Conforms to structure | NMR Spectroscopy |

| ¹³C NMR | Conforms to structure | NMR Spectroscopy |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 214.12 m/z | LC-MS |

Experimental Protocols

Primary Synthetic Route: Williamson Ether Synthesis

This method involves the formation of a sodium phenoxide followed by its reaction with an N-protected 2-bromoethylamine. The protecting group is subsequently removed to yield the final product.

Materials and Reagents:

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N-(tert-Butoxycarbonyl)-2-bromoethylamine (N-Boc-2-bromoethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, rotary evaporator, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

Step 1: Formation of N-Boc-2-phenoxyphenethylamine

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Carefully add sodium hydride (1.2 eq) to the DMF with stirring.

-

Slowly add a solution of phenol (1.0 eq) in anhydrous DMF to the sodium hydride suspension at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-